molecular formula C8H3BrF3N B3042222 2-(4-Bromo-2,3,6-trifluorophenyl)acetonitrile CAS No. 537033-58-2

2-(4-Bromo-2,3,6-trifluorophenyl)acetonitrile

Cat. No.: B3042222
CAS No.: 537033-58-2
M. Wt: 250.01 g/mol
InChI Key: LXGFPWJMVPICIR-UHFFFAOYSA-N
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Description

2-(4-Bromo-2,3,6-trifluorophenyl)acetonitrile is an organic compound with the molecular formula C8H3BrF3N It is characterized by the presence of a bromine atom and three fluorine atoms attached to a phenyl ring, along with an acetonitrile group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Bromo-2,3,6-trifluorophenyl)acetonitrile typically involves the bromination and fluorination of benzene derivatives. One common method includes the reaction of 4-bromo-2,3,6-trifluorobenzene with acetonitrile under specific conditions to yield the desired product . The reaction conditions often involve the use of catalysts and controlled temperatures to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale bromination and fluorination processes, utilizing advanced chemical reactors and purification systems. The use of automated systems ensures consistent quality and efficiency in production.

Chemical Reactions Analysis

Types of Reactions

2-(4-Bromo-2,3,6-trifluorophenyl)acetonitrile undergoes various types of chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other functional groups under appropriate conditions.

    Oxidation and Reduction Reactions: The compound can be oxidized or reduced to form different derivatives.

    Coupling Reactions: It can participate in coupling reactions to form more complex molecules.

Common Reagents and Conditions

Common reagents used in these reactions include halogenating agents, oxidizing agents, and reducing agents. The reactions are typically carried out under controlled temperatures and pressures to achieve the desired products.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield various substituted phenylacetonitriles, while oxidation reactions can produce corresponding acids or ketones.

Scientific Research Applications

2-(4-Bromo-2,3,6-trifluorophenyl)acetonitrile has several scientific research applications, including:

    Chemistry: Used as an intermediate in the synthesis of more complex organic compounds.

    Biology: Investigated for its potential biological activities and interactions with biomolecules.

    Medicine: Explored for its potential use in drug development and pharmaceutical research.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-(4-Bromo-2,3,6-trifluorophenyl)acetonitrile involves its interaction with specific molecular targets and pathways. The bromine and fluorine atoms play a crucial role in its reactivity and binding affinity. The compound can interact with enzymes, receptors, and other biomolecules, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    1-Bromo-2,4,6-trifluorobenzene: Similar in structure but lacks the acetonitrile group.

    2,3,6-Trifluorophenylacetic acid: Contains a carboxylic acid group instead of the acetonitrile group.

Uniqueness

2-(4-Bromo-2,3,6-trifluorophenyl)acetonitrile is unique due to the presence of both bromine and multiple fluorine atoms, along with the acetonitrile group. This combination of functional groups imparts distinct chemical properties and reactivity, making it valuable for various applications.

Properties

IUPAC Name

2-(4-bromo-2,3,6-trifluorophenyl)acetonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H3BrF3N/c9-5-3-6(10)4(1-2-13)7(11)8(5)12/h3H,1H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LXGFPWJMVPICIR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=C(C(=C1Br)F)F)CC#N)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H3BrF3N
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

250.01 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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